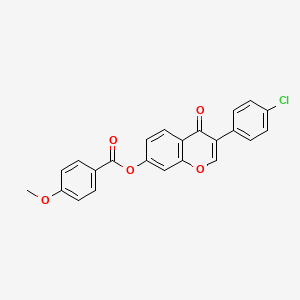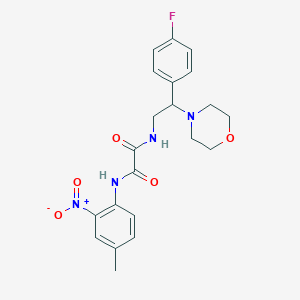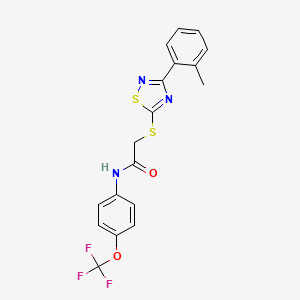![molecular formula C16H15N3O3 B2874050 5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid CAS No. 354542-40-8](/img/structure/B2874050.png)
5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethoxyphenyl group and a methyl group. The carboxylic acid group is attached at the 2-position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the ethoxyphenyl, methyl, and carboxylic acid groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrimidine core, the ethoxyphenyl and methyl groups, and the carboxylic acid group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxylic acid group) would all play a role .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine: derivatives have shown significant potential as antitumor agents. The core structure of these compounds can be modified to target various cancer cell lines. The ethoxy-phenyl and methyl groups on the pyrazolo[1,5-a]pyrimidine scaffold enhance its interaction with cancerous cells, potentially leading to the development of new chemotherapeutic drugs .
Enzymatic Inhibition
These compounds also exhibit enzymatic inhibitory activity. By interfering with the action of specific enzymes within cellular pathways, they can be used to study disease mechanisms or as a therapeutic approach to treat diseases where enzyme regulation is disrupted .
Organic Synthesis and Functionalization
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic transformations. Researchers can modify the structure at various positions to create a wide array of derivatives with different properties, which can be used in further chemical studies or drug development .
Material Science
Due to their significant photophysical properties, these compounds are gaining attention in material science. They can be used in the development of new materials with specific optical characteristics, which could have applications in electronics or photonics .
Drug Design and Discovery
The structural motif of pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery. Its synthetic versatility allows for the design of compounds with a high degree of structural diversity, which is crucial for the discovery of drugs with novel mechanisms of action .
Targeted Protein Degradation
The compound can serve as a heterobifunctional crosslinker in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders. This application is particularly relevant in the field of chemical biology for targeted protein degradation .
Anticancer Activity and SAR (Structure-Activity Relationship)
Thiazolopyrimidine derivatives, which share a similar core structure, have been studied for their anticancer activity. Understanding the SAR of these compounds can lead to the rational design of new anticancer drugs .
Biological Activity Profiling
The pyrazolo[1,5-a]pyrimidine derivatives’ biological activity can be profiled against a range of targets to identify potential therapeutic applications. This involves studying the interaction of these compounds with various biological systems to determine their efficacy and safety .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions involving this compound would likely depend on the results of initial studies. If it shows promising properties, such as biological activity, further studies could be conducted to optimize its structure, study its mechanism of action, and assess its safety and efficacy .
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-12-6-4-11(5-7-12)13-8-10(2)19-15(17-13)9-14(18-19)16(20)21/h4-9H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWXFSDZTUFHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)



![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)
